molecular formula C8H9F2NO B168495 2-Amino-1-(3,4-difluorophenyl)ethanol CAS No. 10145-04-7

2-Amino-1-(3,4-difluorophenyl)ethanol

Cat. No.: B168495
CAS No.: 10145-04-7
M. Wt: 173.16 g/mol
InChI Key: CXJWXUGRWAXKAF-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWXUGRWAXKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588049
Record name 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10145-04-7
Record name 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Vicinal Amino Alcohols in Chiral Synthesis

Vicinal amino alcohols, also known as 1,2-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of paramount importance in the field of chiral synthesis for several key reasons.

Enantiomerically pure vicinal amino alcohols are fundamental building blocks found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn Their prevalence in high-value compounds drives the continuous development of efficient and stereoselective synthetic methods for their preparation. For example, the core structure of many therapeutic agents incorporates this framework to ensure specific interactions with biological targets. Furthermore, the chiral 1,2-amino alcohol scaffold is a key intermediate in the synthesis of important drugs. A closely related compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, serves as a vital chiral intermediate for the synthesis of Ticagrelor, an antiplatelet medication used to prevent heart attacks and strokes. acs.orgacs.org

Beyond their role as synthetic targets, chiral vicinal amino alcohols are widely employed as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms allows for the formation of well-defined, rigid chelate structures. These chiral complexes can effectively control the stereochemical outcome of a wide range of chemical transformations, enabling the synthesis of other chiral molecules with high enantiomeric purity.

The synthesis of these crucial motifs can be challenging, particularly when trying to control the stereochemistry at the two adjacent chiral centers. westlake.edu.cn Research in this area focuses on methods like asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides. More recent advancements have utilized biocatalysis, employing enzymes like ketoreductases (KREDs) to achieve high conversion rates and excellent enantiomeric excess (>99.9% ee) in the synthesis of related chiral alcohols. acs.org

Scope and Academic Context of Research on Fluorinated Amino Alcohol Architectures

Chemo-Catalytic Approaches to Enantioselective Synthesis

Enantioselective synthesis is crucial for producing specific stereoisomers of this compound, as different enantiomers can exhibit distinct biological activities. Catalytic methods are preferred for their efficiency and ability to generate large quantities of the desired product from a small amount of a chiral catalyst. uclm.esyoutube.com

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral ketones is a cornerstone in the synthesis of chiral alcohols like this compound. nih.govwikipedia.org These methods introduce chirality by selectively adding hydrogen across the carbon-oxygen double bond of a ketone precursor.

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. masterorganicchemistry.com In the context of synthesizing this compound, this method can be applied to simultaneously or sequentially reduce a ketone and a precursor to the amine, such as a nitro group or an imine. Transition metal catalysts, often based on ruthenium, rhodium, or iridium, are employed in conjunction with chiral ligands. nih.govnih.gov The choice of ligand is critical for achieving high enantioselectivity. For instance, the use of BINAP-Ru(II) complexes has proven effective in the hydrogenation of functionalized ketones. uclm.es The reaction is typically carried out under hydrogen gas pressure. youtube.com

Table 1: Catalytic Hydrogenation Approaches

Catalyst SystemSubstrate TypeKey Features
Ru-BINAPβ-Keto estersHigh enantioselectivity for β-hydroxy esters. uclm.es
[Rh(R,R)-DiPAMP)COD]+BF4-EnamidesIndustrial application in L-DOPA synthesis. uclm.es
Iridium complexes with P,N,O-ligandsProchiral ketonesHigh enantioselectivity (up to 98% ee). nih.gov

Asymmetric transfer hydrogenation offers an alternative to using molecular hydrogen. wikipedia.org This method utilizes hydrogen donor molecules, such as isopropanol (B130326) or formic acid, to effect the reduction of a prochiral ketone. Ruthenium-based catalysts, particularly those with chiral diamine ligands, are commonly employed. wikipedia.orgnih.gov These reactions are often performed in aqueous media, which can be advantageous from an environmental and practical standpoint. nih.gov The catalyst facilitates the transfer of hydrogen from the donor to the ketone, resulting in the formation of the chiral alcohol.

Table 2: Transfer Hydrogenation of Prochiral Ketones

Catalyst SystemHydrogen DonorSubstrate ScopeEnantiomeric Excess (ee)
Ru-TsDPENIsopropanolAryl ketonesHigh
Ru-chiral diamineAqueous mediaProchiral ketonesNot specified nih.gov
Rhodium(I) and Iridium(I) complexesIsopropanol, Formic acidAryl ketonesHigh wikipedia.org

A common strategy for synthesizing amino alcohols involves the reduction of a nitro-substituted precursor. masterorganicchemistry.comwikipedia.org The nitro group can be reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., with Pd/C, PtO2, or Raney nickel) or metal-mediated reductions (e.g., with Fe, Sn, or Zn in acidic media). masterorganicchemistry.comgoogle.com When the precursor also contains a ketone or alcohol function, the reduction of the nitro group can be performed in a way that preserves the stereocenter of the alcohol. For instance, the reduction of a nitrophenol derivative can be achieved using hydroiodic acid. nih.gov The choice of reducing agent is critical to avoid over-reduction or side reactions. mdpi.comnih.gov

Table 3: Reduction of Nitro Group Precursors

Reagent/CatalystSubstrate TypeKey Features
Fe/HCl (Béchamp reduction)Aromatic nitro compoundsOldest commercial process for amines. nih.gov
Catalytic Hydrogenation (Pd/C, PtO2)Aromatic nitro compoundsWidely applicable. wikipedia.orgnih.gov
NaBH4/Ni(PPh3)4Nitroaromatic compoundsSelective reduction to amines. jsynthchem.com
Hydroiodic acid (HI)Nitrophenol derivativesConvenient work-up. nih.gov
B2(OH)4Aromatic and aliphatic nitro groupsDNA-compatible. acs.org

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2). alfa-chemistry.comyoutube.com The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to high enantioselectivity. alfa-chemistry.comorganic-chemistry.org This method is particularly useful for the synthesis of this compound from the corresponding α-amino ketone precursor. The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. alfa-chemistry.comyoutube.com Ketoreductase (KRED) enzymes also offer a biocatalytic approach for the stereoselective reduction of α-fluoro-β-keto esters, providing access to enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edualaska.edu

Table 4: CBS and Biocatalytic Reduction of α-Amino Ketone Precursors

MethodCatalyst/EnzymeReductantKey Features
CBS ReductionChiral oxazaborolidineBorane (BH3·THF or BH3·SMe2)High enantioselectivity (>95% ee), predictable stereochemistry. alfa-chemistry.comorganic-chemistry.orgyoutube.com
Ketoreductase (KRED)KRED 110 / KRED 130Not specifiedHigh diastereomeric and enantiomeric excess for α-fluoro-β-hydroxy esters. alaska.edu

Carbon-Carbon Bond Formation Reactions in Difluorophenyl Ethanolamine Synthesis

The construction of the carbon framework of this compound and its analogues often involves carbon-carbon bond-forming reactions. illinois.eduorganic-chemistry.orgresearchgate.netnih.gov Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are excellent nucleophiles that can add to carbonyl compounds like aldehydes and ketones to form new C-C bonds and generate alcohols. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

For example, the reaction of a 3,4-difluorophenyl Grignard reagent with a suitable two-carbon electrophile containing a protected amino group can be a viable route. Alternatively, the addition of a nucleophile, such as the enolate of an N-protected glycine (B1666218) derivative, to 3,4-difluorobenzaldehyde (B20872) can form the carbon skeleton, followed by reduction of the resulting carbonyl group. libretexts.org The choice of the specific reagents and reaction conditions is critical to ensure high yields and prevent side reactions. youtube.comlibretexts.orgcerritos.edu

Table 5: Carbon-Carbon Bond Formation Strategies

Reaction TypeReagentsProduct TypeKey Features
Grignard ReactionGrignard reagent (RMgX) + Aldehyde/KetoneSecondary/Tertiary AlcoholForms a new C-C bond. libretexts.orglibretexts.orgmasterorganicchemistry.com
Organolithium AdditionOrganolithium reagent (RLi) + Aldehyde/KetoneSecondary/Tertiary AlcoholSimilar to Grignard reaction. youtube.com
Aldol (B89426) ReactionEnolate + Aldehyde/Ketoneβ-Hydroxy carbonyl compoundBiocatalytic versions offer high stereoselectivity. libretexts.org
Henry Reaction (Nitroaldol)Nitroalkane + Aldehydeβ-Nitro alcoholProvides access to amino alcohol precursors. libretexts.orgmdpi.com
Enantioselective Henry (Nitroaldol) Reactions for β-Nitroalcohol Precursors

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitroalcohols, which are versatile precursors to 1,2-amino alcohols. mdpi.com The reaction involves the addition of a nitronate to a carbonyl compound. mdpi.com Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of the Henry reaction. mdpi.com Chiral catalysts, such as C6′-OH cinchona alkaloids, can function as bifunctional acid-base catalysts, activating both the nucleophile and the electrophile through hydrogen bonding to achieve high enantioselectivity. nih.gov While extensively studied for aldehydes, the application of this reaction to less reactive ketones, which would yield tertiary alcohols, has been more challenging. mdpi.comnih.gov However, successful enantioselective Henry reactions with α-ketoesters have been reported, demonstrating the potential to create highly functionalized and sterically hindered products. nih.gov

The resulting β-nitroalcohols can be readily converted to the corresponding β-amino alcohols through reduction of the nitro group, providing a viable pathway to compounds like this compound. mdpi.com

Cyclopropanation Reactions Involving Difluorophenyl Styrene (B11656) Derivatives

Cyclopropanation reactions are a key strategy for synthesizing cyclopropane (B1198618) rings, which are important structural motifs in many pharmaceuticals. nih.govdicp.ac.cn Catalytic asymmetric cyclopropanation of alkenes, such as difluorophenyl styrene derivatives, using diazo compounds is a direct method for creating chiral cyclopropanes. nih.govnih.gov However, the hazardous nature of diazoalkanes has led to the development of safer alternatives, such as the use of 1,2-dicarbonyl compounds as diazo surrogates in deoxygenative cyclopropanation reactions catalyzed by chiral salen-molybdenum complexes. nih.govacs.org

Another approach involves the Simmons-Smith reaction, which typically uses a zinc carbenoid and is well-suited for the transfer of non-stabilized carbenes. nih.govdicp.ac.cn Recent advancements have seen the use of gem-dichloroalkanes as carbene precursors in cobalt-catalyzed asymmetric cyclopropanation, which shows high enantioselectivity for a range of alkenes. nih.govdicp.ac.cn The electronic properties of the alkene have little effect on the reaction, but steric hindrance plays a significant role. dicp.ac.cn These methods provide access to chiral cyclopropyl (B3062369) derivatives that can be further elaborated into more complex molecules.

Table 1: Comparison of Asymmetric Cyclopropanation Methods
MethodCarbene PrecursorCatalystKey FeaturesReference
Catalytic Asymmetric AdditionDiazoalkaneChiral transition metal complexes (e.g., Cobalt) or biocatalystsGeneral method, but diazoalkanes can be hazardous. Cobalt catalysts are insensitive to electronic effects but sensitive to sterics. nih.govdicp.ac.cn
Deoxygenative Cyclopropanation1,2-Dicarbonyl compoundsChiral Salen-Molybdenum complexesAvoids hazardous diazo compounds. Good enantioselectivities and yields for a wide range of substrates. nih.govacs.org
Simmons-Smith Reactiongem-DichloroalkanesCobalt catalystSuitable for non-stabilized carbenes. High enantioselectivity. nih.govdicp.ac.cn

Derivatization and Functional Group Interconversion Strategies

Once the core amino alcohol structure is established, further modifications can be made through derivatization and functional group interconversions.

Amidation and Cyclization Reactions to Form Heterocyclic Derivatives

Amino alcohols are versatile precursors for the synthesis of various heterocyclic compounds. acs.org For instance, they can be cyclized to form azaheterocycles like pyrrolidines and piperidines. rsc.org One method involves an acid-promoted cyclization using N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) to activate the hydroxyl group. rsc.org Alternatively, selective cyclization to either lactams or cyclic amines can be achieved using an amination catalyst, where the outcome is controlled by the addition of water or a sacrificial ketone. researchgate.net The reaction of 1,2-amino alcohols with carbonyl compounds can also yield imines, which can undergo further reactions to introduce additional stereocenters. acs.org

Coupling Reactions to Establish Complex Molecular Scaffolds

The amino and hydroxyl groups of this compound provide handles for various coupling reactions to build more complex molecules. Amide bond formation, a common transformation, can be achieved using a variety of peptide coupling reagents. uni-kiel.deuniurb.it These reagents activate the carboxylic acid partner for reaction with the amine. uniurb.it Suzuki-Miyaura cross-coupling reactions are another powerful tool, enabling the formation of carbon-carbon bonds between the difluorophenyl ring and other aryl or vinyl groups. acs.orgacs.org For example, palladium-catalyzed Suzuki coupling can be used to connect aryl boronic acids to the aromatic ring of the molecule. acs.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an attractive, environmentally friendly approach to the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions.

Enantioselective Bioreduction of Ketone Precursors using Ketoreductases (KREDs)

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. acsgcipr.orgnih.gov This method is widely used in the pharmaceutical industry for the synthesis of chiral intermediates. nih.gov The process involves the transfer of a hydride from a cofactor, typically NAD(P)H, to one face of the ketone. acsgcipr.org A wide range of KREDs are available, offering access to both (R)- and (S)-alcohols. acsgcipr.org

For the synthesis of this compound, a suitable ketoreductase can be used to reduce the corresponding α-aminoketone precursor with high enantioselectivity. A key aspect of these bioreductions is the regeneration of the expensive NAD(P)H cofactor. acsgcipr.org This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, or by using a sacrificial alcohol like isopropanol. acsgcipr.orgmdpi.com

Recent research has focused on engineering KREDs to improve their activity, stability, and substrate scope. rsc.org For example, a ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was identified and engineered to efficiently catalyze the reduction of a precursor to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor, with high enantiomeric excess. rsc.org

Table 2: Key Aspects of Ketoreductase (KRED) Bioreductions
AspectDescriptionReference
MechanismKREDs contain a Zn2+ ion at the active site and use an NAD(P)H cofactor to deliver a hydride to one prochiral face of the ketone. acsgcipr.org
StereoselectivityA wide variety of (R)- and (S)-selective KREDs are available, allowing for the synthesis of either enantiomer of the desired alcohol. acsgcipr.org
Cofactor RegenerationEssential for cost-effectiveness. Common methods include using a second enzyme like glucose dehydrogenase (GDH) with glucose or a sacrificial alcohol like isopropanol. acsgcipr.orgmdpi.com
Enzyme EngineeringProtein engineering and directed evolution are used to improve enzyme activity, stability, and substrate tolerance for industrial applications. rsc.orgnih.gov

Enzyme Engineering and Directed Evolution for Stereoselectivity Enhancement

The inherent selectivity of enzymes is often not optimal for industrial processes involving non-natural substrates. Directed evolution has become a cornerstone of enzyme engineering, enabling the tailoring of enzymes with enhanced activity, stability, and, crucially, stereoselectivity towards specific target molecules. nih.govsci-hub.se This process mimics natural evolution in a laboratory setting, involving iterative rounds of gene mutagenesis to create diverse enzyme variants, followed by high-throughput screening to identify mutants with desired improvements. nih.gov

A prime example of this strategy is the evolution of amine transaminases (ATAs), which are pivotal for the synthesis of chiral amines. sci-hub.senih.gov For instance, the directed evolution of an amine transaminase from Vibrio fluvialis was undertaken to improve its ability to resolve a racemic amine, a key intermediate for the drug Apremilast. sci-hub.senih.gov Starting with a wild-type enzyme showing minimal activity, several rounds of evolution, involving techniques like error-prone PCR and site-directed mutagenesis, led to a variant with a greater than 400-fold increase in specific activity. sci-hub.senih.gov This remarkable improvement was the result of accumulating beneficial mutations, as detailed in the table below.

Table 1: Improvement of Vibrio fluvialis Amine Transaminase (VF-ATA) Activity through Directed Evolution

Enzyme Variant Mutations from Wild-Type Specific Activity (mU/mg) Fold Improvement
Wild-Type - <0.1 1
2M T283A/I284T 0.52 >5
4M-E T283A/I284T/A285S/F19Y 2.50 >25
5M-E T283A/I284T/A285S/F19Y/N286C 4.89 >48
6M-E T283A/I284T/A285S/F19Y/N286C/R415K 15.40 >154
7M-E T283A/I284T/A285S/F19Y/N286C/R415K/F19H 32.34 >323
VF-8M-E T283A/I284T/A285S/F19Y/N286C/R415K/F19H/L55V >40 >400

Data sourced from a study on the directed evolution of an amine transaminase for the synthesis of an Apremilast intermediate. sci-hub.se

This systematic evolution highlights how mutations, even those distant from the active site, can cooperatively enhance an enzyme's catalytic efficiency and stereoselectivity for a non-native substrate. sci-hub.se Similar strategies are applied to other enzyme classes, such as tryptophan synthase and monoamine oxidase, to create biocatalysts for the synthesis of a wide array of non-canonical amino acids and chiral amines. nih.govcaltech.edu

Optimization of Bioreaction Systems (e.g., co-solvent effects, pH control, substrate concentration)

To maximize the efficiency and yield of enzymatic reactions for industrial-scale production, the optimization of the bioreaction system is critical. This involves fine-tuning various parameters, including temperature, pH, substrate and biocatalyst concentration, and the use of co-solvents. A well-optimized system can significantly improve enzyme performance and drive the reaction to completion.

The asymmetric reduction of a ketone precursor is a common route to chiral alcohols. Carbonyl reductases (CRs) are frequently used for this transformation, often in whole-cell systems to facilitate the regeneration of the required NADPH/NADH cofactor. nih.gov The optimization of such a system for the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) provides a clear illustration of this process. nih.gov Researchers systematically varied reaction conditions to achieve maximum product yield.

For example, temperature plays a crucial role in both enzyme activity and stability. As shown in the table below, the optimal temperature for the biotransformation was found to be 28 °C, achieving a yield of 97.7%. nih.gov Deviations from this optimum led to a decrease in product yield, likely due to reduced enzyme stability at higher temperatures or lower catalytic activity at lower temperatures. nih.gov

Table 2: Effect of Temperature on the Biocatalytic Reduction of 3,5-BTAP

Temperature (°C) Yield (%)
20 89.4
25 96.5
28 97.7
30 95.3
35 85.1

Reaction conditions: 250 g/L wet cells of E. coli co-expressing a carbonyl reductase and glucose dehydrogenase, 300 mM 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), 450 mM glucose, in 100 mM PBS (pH 7.0) for 24 hours. nih.gov

Further optimization often involves adjusting the pH, the biocatalyst loading, and the substrate concentration. nih.gov To overcome substrate inhibition or toxicity at high concentrations, a fed-batch strategy is often employed. In the synthesis of an intermediate for the cholesterol-lowering drug Ezetimibe, a fed-batch approach allowed the substrate concentration to be increased to 250 g/L, achieving a product yield of 98.9% with an excellent enantiomeric excess (e.e.) of 99.9%. nih.gov The use of a co-expression system with glucose dehydrogenase is also a key optimization strategy, ensuring the efficient regeneration of the NADPH cofactor without the need to add the expensive molecule to the reaction mixture. nih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. This technique exploits the differential rate at which an enzyme catalyzes a reaction with the two enantiomers of a substrate. When the reaction is stopped at approximately 50% conversion, one enantiomer has been preferentially converted to a product, leaving the unreacted substrate enriched in the other enantiomer.

Lipase-Catalyzed Transesterification for Stereoisomer Separation

Lipases are a versatile class of enzymes extensively used in kinetic resolutions due to their broad substrate scope, high stability in organic solvents, and commercial availability. nih.govnih.gov In the context of amino alcohols, lipase-catalyzed transesterification is a particularly effective method for separating stereoisomers. This reaction involves the transfer of an acyl group, typically from a vinyl or alkyl ester, to the alcohol functionality of one enantiomer, while leaving the other largely unreacted. nih.gov

The selection of the lipase (B570770), acyl donor, and solvent is crucial for achieving high enantioselectivity (expressed as the E-value) and conversion. nih.govunibuc.ro For the kinetic resolution of (±)-1-(2-furyl) ethanol, a structural analog of phenyl ethanols, various lipases and acyl donors were screened. nih.gov Candida antarctica lipase B (CALB), often immobilized as Novozym 435, proved to be a superior catalyst, and vinyl acetate (B1210297) was identified as the optimal acyl donor. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-furyl) ethanol

Parameter Condition Conversion (%) Enantiomeric Excess of Substrate (ees %)
Acyl Donor Vinyl Acetate 47 89
Vinyl Butyrate 45 82
Ethyl Acetate 20 25
Lipase Novozym 435 (CALB) 47 89
T. lanuginosus lipase 35 54
R. miehei lipase 28 39
Temperature 60 °C 47 89
50 °C 42 72
40 °C 38 61

Optimized conditions: 5 mg Novozym 435, equimolar ratio of alcohol to vinyl acetate in n-heptane at 60°C for 2 hours. nih.gov

The optimized process resulted in a 47% conversion and an 89% enantiomeric excess of the remaining substrate after just two hours. nih.gov This demonstrates that by systematically optimizing reaction parameters, lipase-catalyzed transesterification can be a highly efficient and scalable green process for the production of enantiopure chiral alcohols, which are precursors to compounds like this compound. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis Methods for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Amino-1-(3,4-difluorophenyl)ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed picture of the hydrogen atoms within the this compound molecule. The aromatic protons on the difluorophenyl ring typically appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the fluorine atoms. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the amino group would also present as a multiplet, coupled to the carbinol proton and potentially exchanging with the amine protons. The protons of the amino and hydroxyl groups are often observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent. For instance, in a study of a similar compound, 2-amino-1-phenylethanol, the hydroxyl proton appeared as a broad singlet around 2.00 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the difluorophenyl ring will appear in the aromatic region (typically 110-160 ppm), with their chemical shifts influenced by the fluorine substituents. The carbon atom bonded to the hydroxyl group (carbinol carbon) and the carbon atom bonded to the amino group will have characteristic chemical shifts in the aliphatic region. The signals for the fluorine-bearing carbons will exhibit splitting due to carbon-fluorine coupling. In related amino acid derivatives, ¹³C NMR chemical shifts of carbonyl carbons have been shown to be sensitive to solvent polarity. mdpi.com

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, for example, between the carbinol proton and the adjacent methylene protons. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CHsMultipletsSignals in aromatic region
CH-OHMultipletSignal in aliphatic region
CH₂-NH₂MultipletSignal in aliphatic region
NH₂Broad singlet-
OHBroad singlet-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, often broadened by hydrogen bonding. docbrown.info The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. youtube.com The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz The C-F stretching vibrations of the difluorophenyl group will give rise to strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-O stretching vibration of the alcohol would also be observed in the 1260-1050 cm⁻¹ range. vscht.cz The presence of an internal hydrogen bond between the amino and hydroxyl groups can also influence the positions and shapes of the O-H and N-H stretching bands. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3400-3200 (broad)
N-H (Amine)Stretching3500-3200
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C-FStretching1300-1000
C-O (Alcohol)Stretching1260-1050

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is expected to be an odd number, which is consistent with the nitrogen rule. libretexts.org The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for amino alcohols is the α-cleavage, where the bond between the carbon bearing the hydroxyl group and the adjacent carbon is broken. libretexts.orgyoutube.com This would lead to the formation of a resonance-stabilized cation. Another likely fragmentation is the loss of a water molecule (M-18) from the molecular ion. libretexts.orgyoutube.com The presence of the difluorophenyl group would also lead to characteristic fragments corresponding to this moiety.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Ion Description
[M]⁺Molecular Ion
[M-H₂O]⁺Loss of water
α-cleavage fragmentsCleavage of the C-C bond adjacent to the nitrogen or oxygen
Difluorophenyl fragmentsFragments containing the difluorophenyl ring

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray diffraction crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this method can be used to determine the exact bond lengths, bond angles, and conformation of the molecule in the solid state.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. nih.gov The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be determined. nih.gov This technique would not only confirm the molecular structure but also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The resulting crystal structure would definitively establish the relative stereochemistry of the chiral centers if a racemic mixture is analyzed, or the absolute stereochemistry if an enantiomerically pure sample is used.

Chiral Chromatography for Enantiomeric Excess and Purity Assessment (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) and optical purity of a sample.

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. scas.co.jp Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. nih.gov The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation. For amino alcohol compounds, polysaccharide-based and cyclodextrin-based CSPs have shown effectiveness. sigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. scas.co.jp By comparing the retention times of a sample to those of known standards of the individual enantiomers, the enantiomeric composition can be accurately determined. For example, the enantiomeric excess of similar amino alcohols has been determined using HPLC with specific chiral columns and mobile phases, such as hexane/isopropanol (B130326) mixtures. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules. These methods involve the selection of appropriate functionals and basis sets to achieve accurate predictions of molecular properties. For molecules containing fluorine, the inclusion of diffuse and polarization functions in the basis set, such as in 6-311+G(d,p), is important for accurately modeling the electronegative nature of the fluorine atoms. nih.gov

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its function and reactivity. Conformational analysis of 2-Amino-1-(3,4-difluorophenyl)ethanol involves identifying the most stable spatial arrangements of its constituent atoms. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. Methods like Bayesian optimization can be employed for an efficient search of the conformational space. nih.govaalto.fi The structures corresponding to energy minima on the potential energy surface are then subjected to geometrical optimization to determine their most stable geometries. gelisim.edu.tr The presence of the 1,3-difluorophenyl motif significantly influences the conformational profile of the molecule. nih.gov

The optimized geometrical parameters, such as bond lengths and angles, provide a detailed picture of the molecule's structure. For similar amino alcohols, DFT calculations have been used to determine these parameters. gelisim.edu.tr

Table 1: Selected Optimized Geometrical Parameters of a Related Amino Acid (Phenylalanine) using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)
Cα-Cβ1.53
Cα-N1.46
Cα-Hα1.09
N-Cα-Cβ: 110.5
Hα-Cα-Cβ: 108.9

Note: This table is illustrative and based on data for a similar amino acid, Phenylalanine. gelisim.edu.tr Specific values for this compound would require dedicated calculations.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a central concept in this analysis. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. masterorganicchemistry.com A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies of the fundamental vibrational modes of the molecule. nih.govresearchgate.net These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, to aid in the assignment of observed spectral bands to specific molecular vibrations. nih.govdergipark.org.tr It is a common practice to scale the calculated vibrational wavenumbers to correct for anharmonicity and limitations of the computational method. nih.govresearchgate.net For instance, the stretching vibrations of amino and hydroxyl groups are expected to appear at distinct frequencies.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for an Amino Acid

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Solid Phase)
NH₂ Asymmetric Stretch~3300~3300
OH Stretch~3400~3400
C-H Aromatic Stretch~3100~3100
C=C Aromatic Stretch~1600~1600

Note: This table provides a general illustration. Specific frequencies for this compound would depend on detailed experimental and computational studies.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.comrsc.org This method is invaluable for understanding the potential biological activity of a compound.

Molecular docking simulations can predict how this compound might fit into the active site of a target protein. elifesciences.org The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. mdpi.com The resulting binding modes reveal the specific orientation and conformation of the ligand within the protein's binding pocket. nih.gov The specificity of these interactions is crucial for the molecule's biological function.

Once a binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. mdpi.com These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonding: The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, forming crucial connections with polar residues in the protein's active site. nih.govnih.gov

Hydrophobic Contacts: The difluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

Ionic Interactions: If the amino group is protonated, it can form ionic bonds with negatively charged residues. mdpi.com

Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to visualize and analyze these non-covalent interactions in detail. nih.gov

Table 3: Common Intermolecular Interactions in Ligand-Protein Complexes

Interaction TypeDescriptionPotential Groups in this compound
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Amino (-NH₂), Hydroxyl (-OH)
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.3,4-Difluorophenyl ring
Ionic BondAn electrostatic attraction between oppositely charged ions.Protonated amino group (-NH₃⁺)
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule

Structure-Guided Design Principles Derived from Computational Studies

Computational studies on fluorinated phenylethanolamines and related structures have established key principles for the rational design of new molecular entities, particularly in the context of medicinal chemistry. These principles focus on how specific structural modifications influence biological activity and pharmacokinetic properties.

One of the core strategies involves leveraging the unique properties of the fluorine substituents. The difluorophenyl group in this compound is a critical feature. Computational models and structure-activity relationship (SAR) analyses of similar compounds, such as BACE-1 inhibitors, have revealed that fluorine atoms can significantly enhance biological potency. acs.org They can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and promote favorable interactions within the binding pockets of biological targets like enzymes. acs.org For instance, meta-substituted aryl groups have been shown to improve the fit within enzyme S3 pockets, leading to enhanced potency and favorable water-bridged interactions. acs.org

Furthermore, computational studies guide the modification of the aminoethanol side chain. The stereochemistry of the hydroxyl and amino groups is crucial for biological activity. Quantum chemical calculations can predict the most stable conformations and the energy barriers between them. This information is vital for designing rigid analogs or conformationally restricted molecules that lock the compound in its bioactive conformation, thus improving efficacy and selectivity.

Another key design principle derived from computational analysis is the optimization of non-covalent interactions. By modeling the compound within a target's active site, researchers can identify key hydrogen bonds, hydrophobic contacts, and other van der Waals forces. For example, X-ray co-crystallography and subsequent computational analysis have confirmed the importance of specific hydrogen bonds and hydrophobic contacts for the biological profile of related inhibitors. acs.org This allows for the strategic placement of functional groups that can enhance these interactions, leading to higher binding affinity. The introduction of hydrophobic groups near specific enzyme pockets, for instance, has been shown to lead to notable gains in potency. acs.org

The principles derived from these computational approaches are summarized in the table below.

Design PrincipleStructural ElementRationale derived from Computational Studies
Potency Enhancement 3,4-Difluorophenyl GroupFluorine substitution can increase binding affinity through favorable electrostatic and hydrophobic interactions within target protein pockets. acs.org
Metabolic Stability C-F BondsFluorine atoms can block metabolically labile positions, increasing the compound's half-life.
Conformational Rigidity Aminoethanol BackboneLocking the molecule into its bioactive conformation through cyclization or introduction of bulky groups can enhance selectivity and reduce off-target effects.
Enhanced Binding Amine and Hydroxyl GroupsStrategic placement of hydrogen bond donors and acceptors to maximize interactions with target residues, as identified by molecular docking simulations. acs.org
Improved Pharmacokinetics Overall Molecular StructureModifications guided by computational models can improve properties like CNS penetration, a known effect of strategically placed fluorine atoms. acs.org

Non-Covalent Interaction (NCI) and Non-Linear Optical (NLO) Property Analyses

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are dominant forces in determining the supramolecular architecture and crystal packing of molecular solids. For this compound, these interactions involve a combination of hydrogen bonds, van der Waals forces, and potentially weaker C-F···H interactions. Hirshfeld surface analysis, a powerful computational tool, is frequently used to visualize and quantify these intermolecular contacts in crystalline structures of similar organic molecules. iucr.orgiucr.orgnih.govresearchgate.netresearchgate.net

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate close contacts, typically corresponding to hydrogen bonds. iucr.org For a molecule like this compound, the primary interactions would be strong N-H···O and O-H···N hydrogen bonds involving the amino and hydroxyl groups.

The table below presents a summary of percentage contributions of the most prevalent intermolecular contacts found in the crystal structures of analogous compounds, which provides an approximation of what could be expected for this compound.

Interaction TypeTypical Percentage ContributionDescription
H···H 37% - 47%Represents the most significant contribution, arising from van der Waals interactions between hydrogen atoms on the peripheries of the molecules. iucr.orgresearchgate.net
C···H/H···C 18% - 21%Indicates significant van der Waals contacts between carbon and hydrogen atoms. iucr.orgresearchgate.net
O···H/H···O 15% - 17%Corresponds to hydrogen bonding involving the hydroxyl group, a key interaction for forming dimers or chains. iucr.orgnih.gov
N···H/H···N 11% - 13%Represents hydrogen bonding involving the amino group, crucial for stabilizing the crystal lattice. iucr.orgnih.gov
F···H/H···F Variable (often minor)Weak hydrogen bonds involving the fluorine atoms can also contribute to the stability of the crystal packing. nih.gov

Non-Linear Optical (NLO) Property Analyses

Organic molecules with significant π-conjugated systems and charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is primarily described by its polarizability (α) and, more importantly, its first hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. researchgate.netresearchgate.net

For this compound, the presence of the electron-rich phenyl ring, substituted with electronegative fluorine atoms and an aminoethanol chain, creates a donor-π-acceptor-like system that could give rise to NLO activity. DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide theoretical values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.netresearchgate.net

Compound ClassCalculation MethodFirst Hyperpolarizability (β) (esu)Reference
Chalcone DerivativeDFT/B3LYP~1.2 x 10-30
Pyrimidine DerivativeDFT/B3LYP~2.5 x 10-30 researchgate.net
Spiro[indoline-pyran] DerivativeDFT/B3LYP~3.4 x 10-30 researchgate.net
Urea (Reference)DFT/B3LYP~0.2 x 10-30 researchgate.net

A theoretical investigation of this compound would likely reveal a moderate NLO response, influenced by the intramolecular charge transfer characteristics modulated by the difluorophenyl ring and the amino alcohol substituent.

Applications of 2 Amino 1 3,4 Difluorophenyl Ethanol As a Chiral Building Block in Organic Synthesis

Enantioselective Synthesis of Complex Chiral Molecules and Advanced Intermediates

The true value of a chiral building block is demonstrated by its ability to transfer its stereochemical information to create more complex, high-value molecules. While 2-Amino-1-(3,4-difluorophenyl)ethanol itself is a target, its derivatives, particularly the corresponding chiral halohydrins, serve as critical advanced intermediates in multi-step syntheses.

A prominent example is the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate for the P2Y12 receptor antagonist Ticagrelor, which is used to prevent thrombotic events. google.comchemicalbook.com The synthesis of this advanced intermediate relies heavily on the stereoselective creation of a precursor alcohol. The process begins with the production of 2-chloro-1-(3,4-difluorophenyl)ethanone. The crucial step for introducing chirality is the asymmetric reduction of the keto group. This is often achieved using a chiral oxazaborolidine catalyst with a borane (B79455) source, such as borane dimethylsulfide complex, to yield the optically active (R)-2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric purity. google.com

This chiral chlorohydrin is an advanced intermediate where the stereocenter, corresponding to that in this compound, is precisely set. This center dictates the stereochemistry of the subsequent cyclopropanation step, ensuring the final cyclopropylamine (B47189) has the desired (1R,2S) configuration essential for the biological activity of Ticagrelor. google.compatsnap.com The transformation underscores the role of the chiral 1-(3,4-difluorophenyl)ethanol (B2619615) scaffold in the enantioselective synthesis of complex pharmaceutical intermediates.

Table 1: Synthesis of Chiral Intermediate (R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Starting MaterialKey ReagentsProductSignificance
2-chloro-1-(3,4-difluorophenyl)ethanoneChiral oxazaborolidine catalyst, Borane dimethylsulfide complex(R)-2-chloro-1-(3,4-difluorophenyl)ethanolIntroduces the key stereocenter for Ticagrelor synthesis. google.com

Precursor Role in the Stereocontrolled Construction of Specific Compound Classes (e.g., Cyclopropanes, Heterocyclic Systems)

The defined stereochemistry of this compound and its derivatives makes them ideal starting points for the stereocontrolled synthesis of specific classes of compounds, most notably cyclopropanes and potentially various heterocyclic systems.

Cyclopropanes: As established, the most significant application of this chiral building block's scaffold is in the synthesis of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. chemicalbook.com Following the asymmetric reduction to (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, the molecule undergoes a cyclopropanation reaction. google.com A common method involves reacting the chiral alcohol with triethylphosphoacetate in the presence of a strong base like sodium hydride. google.com This sequence first forms a cyclopropyl (B3062369) carboxylate, (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate. The ester is then converted to an amide, which subsequently undergoes a Hofmann rearrangement or a Curtius rearrangement-like process to furnish the final primary amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, with the required stereochemistry. google.com The stereocenter established in the alcohol precursor directly controls the absolute configuration of the two stereocenters in the cyclopropane (B1198618) ring.

Table 2: Stereocontrolled Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

PrecursorKey Transformation StepsFinal Product ClassStereochemical Control
(R)-2-chloro-1-(3,4-difluorophenyl)ethanol1. Reaction with triethylphosphoacetate/NaH 2. Ester to amide conversion 3. Hofmann or Curtius rearrangementChiral CyclopropaneThe (R)-configuration of the alcohol precursor dictates the (1R,2S) configuration of the cyclopropylamine. google.com

Heterocyclic Systems: The 1,2-amino alcohol motif is a versatile precursor for a wide range of heterocyclic systems. Although specific examples starting from this compound are not prominently featured in the reviewed literature, its structure is well-suited for established synthetic routes to heterocycles like oxazolidinones. For instance, 1,2-amino alcohols are known to react with reagents such as phosgene, carbonyldiimidazole, or chloroformates to undergo cyclization, forming an oxazolidinone ring. nih.gov This transformation converts the amino and alcohol groups into a cyclic carbamate, which can serve as a protecting group strategy or as a key structural element in biologically active molecules. The reaction typically proceeds with retention of stereochemistry at the chiral center, making it a reliable method for creating optically pure heterocyclic compounds. Given this, this compound is a highly suitable candidate for the synthesis of the corresponding chiral 5-(3,4-difluorophenyl)oxazolidin-2-one.

Contribution to the Development of New Methodologies in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone in the field of asymmetric catalysis, where they are frequently employed as chiral ligands for metal catalysts or as organocatalysts themselves. polyu.edu.hkrsc.org Their efficacy stems from the proximate Lewis basic (amine) and Brønsted acidic/hydrogen bond donor (alcohol) sites, which can coordinate to substrates and reagents in a stereochemically defined manner, thereby influencing the transition state of a reaction to favor the formation of one enantiomer over the other.

Catalysts derived from chiral amino alcohols have been successfully applied in a multitude of asymmetric reactions, including reductions of ketones, conjugate additions, and aldol (B89426) reactions. polyu.edu.hk While direct applications of this compound in developing new catalytic methodologies are not extensively documented, its structural features make it a promising candidate for such roles. The presence of the difluorophenyl group can introduce unique electronic and steric properties compared to non-fluorinated analogues. These fluorine atoms can influence the catalyst's solubility, Lewis acidity/basicity, and potential for non-covalent interactions (e.g., hydrogen bonding, dipole-dipole), which could lead to novel reactivity or enhanced selectivity in asymmetric transformations. nih.gov The development of new organocatalysts for reactions like aminofluorination highlights the ongoing interest in creating chiral fluorinated products, a field where new fluorinated catalysts could be highly valuable. nih.govprinceton.edu Therefore, this compound represents a valuable, yet underexplored, platform for the design of new chiral ligands and organocatalysts, potentially contributing to the expansion of asymmetric catalysis methodologies.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Stereoselective Synthetic Methodologies for Difluorophenyl Ethanolamines

The synthesis of enantiomerically pure difluorophenyl ethanolamines, such as 2-Amino-1-(3,4-difluorophenyl)ethanol, remains an active area of research. Future efforts are directed towards the development of more efficient, selective, and sustainable methods.

One promising avenue is the use of chiral oxazaborolidine catalysts for the asymmetric reduction of α-amino ketones. This methodology has proven effective for the synthesis of related fluoronorephedrine and fluoroepinephrine analogues. nih.govacs.orglabinsights.nlinsuf.orgnih.gov The catalyst, often generated in situ, facilitates the transfer of a hydride from a borane (B79455) reagent to the ketone, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction. insuf.orgnih.gov The predictability and high enantioselectivity of this method make it an attractive option for the synthesis of chiral amino alcohols.

Biocatalysis offers another powerful tool for the synthesis of these compounds. frontiersin.orgnih.govnih.gov Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. frontiersin.orgnih.gov This approach is particularly appealing from a green chemistry perspective, as it often proceeds under mild reaction conditions in aqueous media. nih.gov The development of robust and highly active enzymes through directed evolution and protein engineering will be crucial for the industrial-scale production of chiral difluorophenyl ethanolamines. A two-step biocatalytic process, involving a benzoin-type condensation followed by a transamination, has also been explored for the synthesis of norephedrine (B3415761) analogues. researchgate.net

Furthermore, asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts represents a highly efficient method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. acs.org This method has been successfully applied to the synthesis of various phenyl-containing amino alcohols and holds promise for the synthesis of their difluorinated counterparts.

MethodKey FeaturesPotential Advantages
Chiral Oxazaborolidine Catalysis Asymmetric reduction of α-amino ketones.High enantioselectivity, predictable stereochemistry.
Biocatalysis Engineered enzymes (e.g., amine dehydrogenases).Mild reaction conditions, aqueous media, high enantioselectivity.
Asymmetric Transfer Hydrogenation Ruthenium-catalyzed reduction of α-ketoamines.Excellent enantioselectivity, high yields.

Advanced Computational Approaches for Predicting Structure-Reactivity Relationships and Chiral Induction

Computational chemistry is becoming an indispensable tool in the development of stereoselective synthetic methods. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and to understand the origins of stereoselectivity. acs.orgnih.gov By modeling the transition states of competing reaction pathways, researchers can predict which diastereomer or enantiomer will be favored under a given set of conditions. acs.org This insight can guide the rational design of catalysts and the optimization of reaction parameters to achieve higher selectivity.

For instance, computational modeling of the Petasis borono-Mannich reaction, which is used to synthesize chiral amino alcohols, has identified non-conventional hydrogen bonding interactions as key factors in stabilizing the transition state that leads to the major enantiomer. acs.org Similar computational investigations into the synthesis of difluorophenyl ethanolamines could provide valuable insights into the factors governing chiral induction.

Exploration of New Chemical Transformations and Derivatization Pathways for Enhanced Utility

The functionalization of this compound and its analogs is crucial for modulating their biological activity and pharmacokinetic properties. The incorporation of fluorine atoms into pharmaceuticals is known to enhance metabolic stability and binding affinity. olemiss.edunih.govresearchgate.netnih.gov

Future research will likely focus on developing novel derivatization strategies to create libraries of compounds for biological screening. The amino and alcohol functionalities of this compound provide convenient handles for chemical modification. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic structures. The alcohol group can be etherified, esterified, or used as a directing group for further functionalization of the aromatic ring.

The synthesis of fluorinated phenylalanines, which are structurally related to the target compound, has been extensively studied, and the methodologies developed in that area could be adapted for the derivatization of difluorophenyl ethanolamines. nih.govresearchgate.netnih.gov The goal of these derivatization efforts is to fine-tune the molecule's properties to achieve optimal therapeutic effects.

Integration of Sustainable and Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. acsgcipr.org The development of sustainable synthetic routes for active pharmaceutical ingredients (APIs) and their intermediates is a key focus of this initiative. acsgcipr.org

Green chemistry metrics , such as Process Mass Intensity (PMI), are used to evaluate the efficiency and environmental footprint of a synthetic process. mdpi.comresearchgate.net PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. mdpi.comresearchgate.net A lower PMI indicates a more efficient and greener process. Future synthetic routes for this compound will be designed with the goal of minimizing PMI.

One strategy for achieving greener syntheses is the development of PFAS-free fluorination methods . europeanpharmaceuticalreview.comeurekalert.org Traditional fluorinating reagents can be persistent organic pollutants. Recent research has focused on the use of safer and more environmentally benign fluorine sources. europeanpharmaceuticalreview.comeurekalert.org The use of flow chemistry can also contribute to greener processes by enabling better control over reaction conditions, reducing waste, and improving safety. eurekalert.org

The adoption of biocatalysis, as mentioned earlier, is another key aspect of green chemistry, as it reduces the reliance on hazardous reagents and solvents. mdpi.comnih.gov The integration of these principles into the design of synthetic routes for difluorophenyl ethanolamines will be essential for the sustainable production of these important pharmaceutical building blocks. olemiss.edu

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Designing synthetic routes with high atom economy.
Safer Solvents and Auxiliaries Utilizing water or other benign solvents; avoiding hazardous reagents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Employing starting materials derived from biological sources.
Catalysis Utilizing catalytic reagents (including enzymes) in small amounts instead of stoichiometric reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.